2-(2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure includes a pyridazin-3(2H)-one core linked via a 2-oxoethyl group to a 3-((4-chlorophenyl)sulfonyl)pyrrolidine moiety. Such derivatives are often explored for pharmacological activity, particularly as enzyme inhibitors (e.g., acetylcholinesterase, phosphodiesterase) or kinase modulators .
Synthesis typically involves alkylation of the pyridazinone core with a halogenated intermediate. For example, describes N-alkylation of pyridazinones using halides under basic conditions (e.g., K₂CO₃ in acetone), yielding substituted derivatives. The target compound could be synthesized similarly by reacting 5-chloro-6-phenylpyridazin-3(2H)-one with a bromoethyl-pyrrolidine sulfonyl chloride intermediate .
Properties
IUPAC Name |
2-[2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-12-3-5-13(6-4-12)25(23,24)14-7-9-19(10-14)16(22)11-20-15(21)2-1-8-18-20/h1-6,8,14H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFPIQYFQVXDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the pyridazinone core with the sulfonylated pyrrolidine derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the sulfonyl group.
Reduction: Reduction reactions may target the carbonyl group in the pyridazinone core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction may yield alcohols or amines, depending on the specific site of reduction.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential to treat various diseases. The presence of the sulfonyl group and pyrrolidine ring indicates it may have activity against certain types of cancer or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, altering their activity. The pyrrolidine ring can enhance binding affinity and specificity, while the pyridazinone core may contribute to the overall stability and bioactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 4-chlorophenyl sulfonyl group may enhance binding to hydrophobic enzyme pockets compared to the 4-fluorophenyl analog in . Sulfonyl groups also improve solubility over non-polar substituents like methyl or ethyl .
Synthetic Efficiency: Yields for pyridazinone derivatives range widely (20–85%), with lower yields in complex multi-step syntheses (e.g., 43% for a boronic acid coupling reaction in ). The target compound’s synthesis would likely require optimization to address steric hindrance from the sulfonyl-pyrrolidine group.
Spectroscopic Data :
- reports ¹H NMR shifts for a related compound (δ 0.02–1.83 ppm for alkyl and silyl groups), suggesting the target compound’s pyrrolidine sulfonyl moiety would produce distinct signals near δ 3.0–4.0 ppm (sulfonyl protons) and δ 7.5–8.0 ppm (aromatic protons) .
Pharmacological Potential: Chlorophenyl-substituted pyridazinones (e.g., ) are often explored as kinase inhibitors or anticholinergic agents. The sulfonyl group in the target compound could mimic ATP-binding motifs in kinases, as seen in pyrimidine-linked analogs from .
Biological Activity
The compound 2-(2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyridazine core, a pyrrolidine moiety, and a sulfonyl group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridazine core.
- Introduction of the pyrrolidine ring through nucleophilic substitution.
- Sulfonylation to attach the chlorophenyl sulfonyl group.
These steps require specific reagents and conditions, which can be optimized for yield and purity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It may modulate enzyme activity or receptor signaling pathways, influencing processes such as:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms .
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against several strains .
Pharmacological Effects
Research has demonstrated that compounds similar to this compound possess a range of pharmacological effects:
- Anticancer Activity : Some studies suggest that related sulfonamide derivatives show promise in cancer therapy by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis.
Case Studies
Recent investigations into structurally related compounds have provided insights into their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
